1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane
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Overview
Description
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane is a chemical compound that features a unique structure combining a 1,2,4-oxadiazole ring with a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane typically involves the formation of the oxadiazole ring followed by its attachment to the diazepane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of methyl carbazate with an aldehyde can lead to the formation of the oxadiazole ring, which can then be linked to the diazepane ring through a series of condensation and cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole or diazepane rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Medicine: The compound’s ability to interact with biological targets has led to research into its potential as a therapeutic agent.
Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes or disrupt cellular pathways, leading to its observed antimicrobial or anticancer activities . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: This compound shares the oxadiazole ring but differs in the attached functional groups.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Combines 1,2,5- and 1,2,4-oxadiazole rings, showing different properties and applications.
Uniqueness: 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane is unique due to its combination of the oxadiazole and diazepane rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of reactions and applications that similar compounds may not be capable of.
Properties
IUPAC Name |
3-(1,4-diazepan-1-ylmethyl)-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-8-11-9(12-14-8)7-13-5-2-3-10-4-6-13/h10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDDBSZQMBCCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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